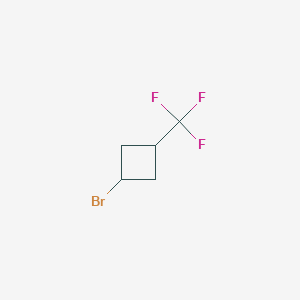
1-Bromo-3-(trifluoromethyl)cyclobutane
説明
Synthesis Analysis
The synthesis of 1-Bromo-3-(trifluoromethyl)cyclobutane and related compounds involves several key methods in organic synthesis. One approach for synthesizing fluorinated cyclobutane derivatives involves the thermal [2+2] cycloaddition reactions, as well as the use of brominated precursors in the construction of the cyclobutane ring. These methodologies are crucial for creating the specific bromo and trifluoromethyl functional groups on the cyclobutane core (Toda, Motomura, & Oshima, 1974).
Molecular Structure Analysis
The molecular structure of 1-Bromo-3-(trifluoromethyl)cyclobutane is defined by its small cyclobutane ring, which imparts strain and unique electronic properties, influencing its reactivity. The presence of the trifluoromethyl group adds to its chemical properties by introducing a strong electron-withdrawing effect. Detailed X-ray diffraction techniques have been employed to determine structural parameters, such as bond lengths and angles, providing insights into the molecule's three-dimensional conformation (Mathew, 1973).
Chemical Reactions and Properties
1-Bromo-3-(trifluoromethyl)cyclobutane participates in various chemical reactions, highlighting its versatility in synthetic chemistry. For instance, the compound can undergo photocycloaddition reactions under visible light-induced conditions, leading to the formation of complex cyclobutane scaffolds with high diastereoselectivity. This behavior underscores its utility in constructing trifluoromethylated cyclobutane derivatives, which are valuable in medicinal chemistry and materials science (Hu, Xu, Liu, & Guo, 2023).
科学的研究の応用
Conformational Analysis
1-Bromo-3-(trifluoromethyl)cyclobutane and its derivatives have been studied for their conformational behavior. Research by Powell et al. (1988) on cyclobutane derivatives, including bromo-cyclobutane, focused on understanding the presence of different conformers and the barriers between them using techniques like Raman spectroscopy at low temperatures and infrared spectroscopy at high pressures (Powell et al., 1988).
Synthesis and Reactivity
In 2023, Hu et al. described a visible light-induced diastereoselective synthesis of trifluoromethylated cyclobutane derivatives, highlighting a method for constructing cyclobutane scaffolds with high diastereoselectivity. This process includes [2+2]-photocycloaddition and water-assisted hydrodebromination (Hu et al., 2023).
Electrochemical Reduction
Research by Pritts and Peters (1995) explored the electrochemical reduction of various dihalobutanes, including 1-bromo-3-(trifluoromethyl)cyclobutane, at carbon cathodes in different environments. This study provided insights into the electrochemical behavior and potential applications of such compounds in electrochemical processes (Pritts & Peters, 1995).
Vibrational Spectra Studies
Gatial et al. (1989) conducted a study on the vibrational spectra of bromo-cyclobutane. This research provides insights into the molecular structure and behavior of such compounds, which could be relevant for further understanding and manipulation of 1-Bromo-3-(trifluoromethyl)cyclobutane (Gatial et al., 1989).
Application in Tumor Delineation
Shoup and Goodman (1999) synthesized Fluorine-18 labeled 1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC), a derivative of 1-Bromo-3-(trifluoromethyl)cyclobutane, for positron emission tomography in tumor-avid studies. This highlights its potential application in medical imaging and oncology (Shoup & Goodman, 1999).
Safety and Hazards
The compound has been classified with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, indicating that it is harmful if swallowed, causes skin irritation, and causes serious eye irritation . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
作用機序
Target of Action
Brominated compounds like this are often used in organic synthesis, particularly in reactions such as the suzuki–miyaura cross-coupling .
Mode of Action
The mode of action of 1-Bromo-3-(trifluoromethyl)cyclobutane is likely to involve its participation in organic reactions as a reagent. For instance, in the Suzuki–Miyaura cross-coupling reaction, the bromine atom in the compound could be replaced by an organoboron reagent in the presence of a palladium catalyst .
Result of Action
The result of the action of 1-Bromo-3-(trifluoromethyl)cyclobutane would depend on the specific reaction it is used in. In the context of a Suzuki–Miyaura cross-coupling reaction, the result would be the formation of a new carbon-carbon bond .
Action Environment
The action, efficacy, and stability of 1-Bromo-3-(trifluoromethyl)cyclobutane can be influenced by various environmental factors. These include the temperature and pH of the reaction environment, the presence of a suitable catalyst, and the concentrations of other reactants .
特性
IUPAC Name |
1-bromo-3-(trifluoromethyl)cyclobutane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrF3/c6-4-1-3(2-4)5(7,8)9/h3-4H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHJMYJBLOMVORH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1Br)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrF3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3-(trifluoromethyl)cyclobutane | |
CAS RN |
2247103-30-4, 2306248-65-5, 2375261-29-1 | |
| Record name | 1-bromo-3-(trifluoromethyl)cyclobutane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | rac-(1r,3r)-1-bromo-3-(trifluoromethyl)cyclobutane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | rac-(1s,3s)-1-bromo-3-(trifluoromethyl)cyclobutane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-1-yl)methanone](/img/structure/B2481659.png)
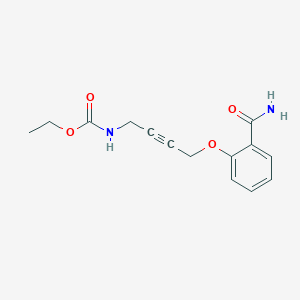

![N-(2-chloro-6-methylphenyl)-2-(7-(4-fluorophenyl)-5-methyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl)acetamide](/img/structure/B2481662.png)

![Tert-butyl 3-(hydroxymethyl)-9-thia-2-azaspiro[5.5]undecane-2-carboxylate](/img/structure/B2481668.png)
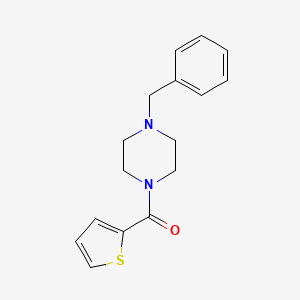
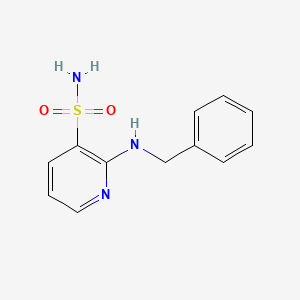



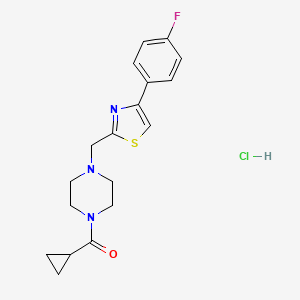

![N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2481682.png)